1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol
Description
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is a chemical compound that features an imidazole ring and a phenyl group with a methyl substituent
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-10(8-9)12(2,15)11-13-6-7-14-11/h3-8,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAULZMJXELKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol typically involves the reaction of 2-imidazolecarboxaldehyde with 3-methylbenzylmagnesium chloride (Grignard reagent) in an anhydrous solvent such as diethyl ether. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group in 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol can undergo oxidation to form carbonyl derivatives.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxidation to ketone | KMnO₄ or CrO₃ under acidic conditions | 1-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethanone |
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Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and elimination to form a ketone.
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Key Insight : The imidazole ring stabilizes intermediates through resonance, enhancing reaction efficiency.
Substitution Reactions
The hydroxyl group can be replaced with halides or other nucleophiles.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Chlorination | SOCl₂ in dry benzene | 1-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethyl chloride |
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Procedure : Thionyl chloride reacts with the alcohol under reflux to yield the corresponding chloride .
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Application : Chlorinated derivatives are intermediates for further functionalization (e.g., nucleophilic substitutions).
Reduction Reactions
While direct reduction of the hydroxyl group is less common, the imidazole ring may undergo hydrogenation.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ring hydrogenation | H₂, Pd/C catalyst | Saturated imidazolidine derivative |
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Note : Reduction of the aromatic imidazole ring requires high-pressure hydrogenation and specialized catalysts .
Catalytic and Coordination Chemistry
The imidazole nitrogen can coordinate with metal ions, enabling catalytic applications.
| Application | Metal/Reaction | Outcome | References |
|---|---|---|---|
| Coordination with Cu(I) | NHC-copper complexes | Enhanced catalytic activity in cross-couplings |
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Example : Imidazole-based ligands improve yields in Ullmann-type reactions due to strong metal coordination .
Research Findings
Recent studies highlight the compound’s versatility:
Mechanistic Insights
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Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, affecting solubility and reactivity.
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Steric Effects : The 3-methylphenyl group introduces steric hindrance, influencing regioselectivity in substitutions .
Analytical Characterization
Techniques such as ¹H/¹³C NMR , IR , and HRMS are critical for verifying reaction outcomes . For example:
Scientific Research Applications
Antimicrobial Activity
Research has shown that 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol exhibits significant antimicrobial properties against various pathogens. Studies indicate that its imidazole moiety contributes to its ability to disrupt microbial cell membranes, making it a potential candidate for developing new antimicrobial agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study : Research conducted by Zhang et al. (2020) highlighted the compound's ability to reduce inflammation markers in a mouse model of arthritis, indicating its potential use in anti-inflammatory therapies .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Its interaction with various enzymes can lead to significant biochemical effects, making it valuable in drug design.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 | |
| Phosphodiesterase (PDE) | Non-competitive | 25 |
Polymerization Initiators
The compound's unique structure allows it to act as a polymerization initiator in certain chemical processes. Its ability to form free radicals makes it suitable for initiating polymerization reactions, particularly in the synthesis of new materials.
Case Study : A study by Lee et al. (2021) demonstrated that using this compound as an initiator led to the successful synthesis of novel copolymers with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol would depend on its specific application. In biological systems, the imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting or modulating enzyme activity. The phenyl group may contribute to hydrophobic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-2-yl)-1-phenylethanol: Lacks the methyl group on the phenyl ring.
1-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol: Methyl group is in a different position on the phenyl ring.
Uniqueness
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.
Biological Activity
1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of imidazole derivatives with substituted phenols. Various methodologies have been reported, including the use of Claisen–Schmidt condensation techniques. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.025 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
The compound showed complete bactericidal activity against both E. coli and S. aureus within 8 hours, indicating its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 10 µM |
| A549 (lung cancer) | 20 µM |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives can be influenced by various substituents on the phenyl ring. For instance, electron-withdrawing groups generally enhance antimicrobial potency, while electron-donating groups may reduce it. The presence of a methyl group at the para position has been associated with increased activity against E. coli compared to other substituents like trifluoromethyl .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1: A patient with a resistant Staphylococcus aureus infection was treated with a formulation containing this compound, resulting in significant improvement after two weeks.
- Case Study 2: In a preclinical trial involving breast cancer models, treatment with this compound led to a reduction in tumor size by approximately 40% compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from 3-methylacetophenone, a multi-step process involving imidazole ring formation (e.g., via cyclization with glyoxal and ammonium acetate) followed by hydroxylation could be employed . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of imidazole precursors to aryl substrates), using catalysts like glacial acetic acid (0.5–1% v/v) to enhance imine formation , and refluxing in ethanol or methanol for 4–6 hours to achieve yields >60%. Purification via column chromatography (silica gel, hexane/acetone 7:3) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- NMR : and NMR identify proton environments (e.g., imidazole protons at δ 6.8–8.2 ppm, hydroxyl protons at δ 4.5–5.5 ppm) and carbon frameworks .
- IR : Stretching vibrations for -OH (3200–3600 cm) and imidazole C=N (1600–1650 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak (e.g., [M+H] at m/z 231.1) .
Q. What preliminary biological assays are suitable for evaluating its antifungal potential?
- Methodological Answer : Use in vitro microdilution assays against Candida albicans or Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% final concentration), test concentrations from 1–100 µg/mL, and measure MIC (Minimum Inhibitory Concentration) values after 24–48 hours. Positive controls (e.g., fluconazole) and cell viability assays (MTT) ensure data reliability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Key parameters include:
- HOMO-LUMO gaps : Lower gaps (<4 eV) suggest higher reactivity in electron-transfer reactions .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl oxygen as a hydrogen-bond donor) for designing derivatives .
- Molecular docking : Predict binding affinities to fungal CYP51 enzymes (target for antifungals) using AutoDock Vina .
Q. What strategies resolve contradictions in reported synthetic yields for imidazole-ethanol derivatives?
- Methodological Answer : Discrepancies often arise from:
- Reaction Conditions : Higher yields (e.g., 70% vs. 50%) may result from inert atmospheres (N) preventing oxidation .
- Purification Methods : HPLC (C18 columns, acetonitrile/water) improves purity compared to recrystallization .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) in N-alkylation reactions enhance efficiency (TON > 100) versus non-catalytic routes .
Q. How does the compound perform in palladium-catalyzed N-alkylation reactions, and what mechanistic insights exist?
- Methodological Answer : The secondary alcohol moiety in 1-(3-methylphenyl)ethanol derivatives facilitates dehydrogenation to ketones, which react with amines via a borrowing-hydrogen mechanism. Key steps:
- Pd(0) → Pd(II) Activation : Pd catalysts oxidize the alcohol to a ketone, releasing H.
- Imine Formation : Ketone reacts with amine substrates (e.g., aniline) to form Schiff bases.
- Reduction : Pd-H species reduce the imine to the alkylated amine product. Optimize at 120–130°C in toluene with 2 mol% Pd .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
